DL-Phenylmercapturic Acid

Benzene biomonitoring Occupational exposure assessment Urinary biomarker specificity

DL-Phenylmercapturic Acid (DL-PMA) is the essential racemic calibration standard for quantifying urinary S-phenylmercapturic acid (S-PMA)—the gold-standard biomarker for occupational and environmental benzene exposure. Unlike phenol (high dietary background) or tt-MA (confounded by sorbic acid preservatives), S-PMA measured via DL-PMA-calibrated LC-MS/MS delivers superior specificity with a reliable detection threshold of 0.3 ppm (8-h TWA). Validated for multi-analyte BTEX biomonitoring and supported by 36-month lyophilized stability at -20°C. Ideal for petrochemical, refinery, and environmental health laboratories.

Molecular Formula C11H13NO3S
Molecular Weight 239.29 g/mol
CAS No. 20614-68-0
Cat. No. B15543086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Phenylmercapturic Acid
CAS20614-68-0
Molecular FormulaC11H13NO3S
Molecular Weight239.29 g/mol
Structural Identifiers
InChIInChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)
InChIKeyCICOZWHZVMOPJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Phenylmercapturic Acid (CAS 20614-68-0) as a Urinary Benzene Exposure Biomarker: Procurement Guide for Analytical Standards


DL-Phenylmercapturic acid (DL-PMA; also known as N-acetyl-S-phenyl-DL-cysteine) is a racemic mixture of the L- and D-enantiomers of phenylmercapturic acid, a mercapturic acid metabolite excreted in urine following exposure to benzene [1]. The S-enantiomer (S-PMA) is the biologically relevant form produced endogenously via glutathione conjugation of benzene oxide, while the racemic DL-PMA is primarily utilized as a reference standard and calibration material in analytical methods such as LC-MS/MS, GC-MS, and HPLC-fluorescence detection for biological monitoring of occupational and environmental benzene exposure [2][3].

Why Generic Substitution of DL-Phenylmercapturic Acid with Alternative Benzene Biomarkers Fails in Low-Level Exposure Assessment


Benzene exposure can be monitored using several urinary biomarkers including phenol, trans,trans-muconic acid (tt-MA), S-phenylmercapturic acid (S-PMA), and urinary benzene itself. However, these in-class compounds cannot be simply interchanged due to substantial differences in specificity, background interference, and detection thresholds [1]. Phenol suffers from extremely high and variable background levels from dietary sources and medications, rendering it unreliable below approximately 5 ppm benzene exposure [1]. tt-MA, while more specific than phenol, exhibits significant non-occupational background values (up to 0.71 mg/g creatinine) from sorbic acid (a common food preservative) and smoking, which compromises its utility at exposures below 1 ppm [1]. S-PMA, the endogenous L-enantiomer measured using DL-PMA as a calibration standard, demonstrates superior specificity with minimal dietary interference, enabling reliable quantitation down to 0.3 ppm (8-h TWA) benzene exposure [1]. The evidence below quantifies these differential characteristics.

DL-Phenylmercapturic Acid: Quantified Differentiation Evidence for Procurement Decision-Making


Superior Analytical Specificity of S-Phenylmercapturic Acid Versus trans,trans-Muconic Acid for Low-Level Benzene Exposure

In a direct comparative study of 434 urine samples from 188 petrochemical workers and 52 controls, S-PMA demonstrated statistically superior specificity and sensitivity compared to tt-MA as a benzene exposure biomarker [1]. S-PMA was detectable in 20 of 38 non-smoking controls (53%), whereas tt-MA was detectable in only 9 of 38 non-smoking controls (24%), reflecting the lower background interference for S-PMA [1]. The inferior specificity of tt-MA is attributable to relatively high non-occupational background values reaching up to 0.71 mg/g creatinine, whereas S-PMA background levels remain substantially lower and more stable across unexposed populations [1].

Benzene biomonitoring Occupational exposure assessment Urinary biomarker specificity

Extended Elimination Half-Life of S-Phenylmercapturic Acid Enables Reliable 12-Hour Shift Monitoring

Pharmacokinetic analysis from the same occupational cohort study revealed that S-PMA exhibits a significantly longer urinary elimination half-life than tt-MA, with implications for exposure assessment during extended work shifts [1]. The study estimated that on average 0.11% (range 0.05%–0.26%) of an inhaled benzene dose is excreted as S-PMA with a half-life of 9.1 hours (SD 3.7), compared to 3.9% (range 1.9%–7.3%) excreted as tt-MA with a half-life of 5.0 hours (SD 2.3) [1].

Benzene toxicokinetics Biological half-life Shift-work exposure monitoring

Quantitative Exposure-Response Relationship at 1 ppm Benzene: S-PMA Versus tt-MA Excretion Rates

The Boogaard and van Sittert study established a quantitative relationship between airborne benzene exposure and urinary metabolite excretion, providing a benchmark for interpreting biomonitoring results [1]. Exposure to 1 ppm benzene (8-h TWA) leads to an average urinary concentration of 47 μg S-PMA/g creatinine at end-of-shift, compared to 1.7 mg tt-MA/g creatinine [1]. Strong correlations were found between both metabolites and airborne benzene concentrations, validating both as exposure indicators at this concentration range [1].

Benzene exposure-response Biomarker quantification Occupational hygiene

DL-Phenylmercapturic Acid Storage Stability: Extended 36-Month Lyophilized Shelf Life at -20°C

Vendor technical datasheets specify that DL-Phenylmercapturic Acid in lyophilized powder form remains stable for 36 months when stored at -20°C under desiccated conditions [1]. In solution, storage at -20°C is recommended with use within 1 month to prevent potency loss; aliquoting is advised to avoid multiple freeze-thaw cycles [1]. This stability profile is comparable to S-PMA reference standards, which are documented as stable for at least 2 years when stored at -20°C .

Analytical reference standard Stability testing Laboratory procurement

Analytical Method Detection Limits: LC-MS/MS Achieves 0.30–0.40 μg/L for Phenylmercapturic Acid

A fully validated LC-MS/MS method for simultaneous determination of phenylmercapturic acid, benzylmercapturic acid, and o-methylbenzyl mercapturic acid in human urine achieved limits of detection (LOD) ranging from 0.30 to 0.40 μg/L for the three analytes [1]. The method meets all U.S. Food and Drug Administration validation criteria and is suitable for routine biological monitoring of co-exposure to benzene, toluene, and xylenes in both occupational and environmental settings [1]. For comparative context, earlier HPLC-fluorescence methods using monobromobimane derivatization achieved quantification limits of 1 μg/L for PMA and 0.5 μg/L for BMA, with >90% recovery from spiked urine in the 10–500 μg/L range [2].

LC-MS/MS method validation Limit of detection Biological monitoring

DL-Phenylmercapturic Acid: Validated Application Scenarios Based on Quantitative Evidence


Occupational Health Surveillance: Benzene Exposure Monitoring in Petrochemical and Refinery Workers

Based on the established exposure-response relationship of 47 μg S-PMA/g creatinine per 1 ppm benzene (8-h TWA), occupational health laboratories can implement DL-PMA as a calibration standard for quantifying S-PMA in end-of-shift urine samples from petrochemical, refinery, and chemical manufacturing workers [1]. The 0.3 ppm reliable detection threshold enabled by S-PMA's superior specificity supports compliance monitoring relative to occupational exposure limits (e.g., OSHA PEL of 1 ppm, ACGIH TLV of 0.5 ppm) where tt-MA and phenol fail due to background interference [1]. The 9.1-hour elimination half-life further supports accurate exposure assessment for 12-hour shift workers, whereas the 5.0-hour half-life of tt-MA would underestimate cumulative exposure during extended shifts [1].

Environmental Epidemiology: Low-Level Benzene Exposure Assessment in General Population Studies

For environmental health studies examining populations exposed to ambient benzene from traffic emissions, gasoline stations, or urban air pollution, DL-PMA-calibrated LC-MS/MS methods with LODs of 0.30–0.40 μg/L enable quantification of urinary S-PMA in the low μg/L range typical of non-occupational exposures [3]. The minimal dietary background interference of S-PMA, in contrast to tt-MA which is confounded by sorbic acid preservatives (producing background values up to 0.71 mg/g creatinine), makes S-PMA the preferred biomarker for distinguishing true environmental benzene exposure from dietary artifacts [1].

Multi-Analyte Biomonitoring Panels: Simultaneous Assessment of BTX Co-Exposure

Laboratories conducting comprehensive exposure assessment for mixed aromatic hydrocarbon exposures can employ DL-PMA within validated multi-analyte LC-MS/MS methods that simultaneously quantify phenylmercapturic acid (benzene), benzylmercapturic acid (toluene), and o-methylbenzyl mercapturic acid (xylenes) in a single analytical run [3]. This method, validated per FDA guidance with LODs of 0.30–0.40 μg/L for all three analytes, provides efficient, high-throughput biomonitoring for occupational cohorts with co-exposure to benzene, toluene, and xylenes, such as urban traffic wardens, gasoline station attendants, and paint manufacturing workers [3].

Analytical Reference Standard for Method Development and Inter-Laboratory Calibration

The 36-month lyophilized stability of DL-PMA at -20°C makes it suitable as a long-term reference standard for method development, quality control, and inter-laboratory harmonization in biomonitoring programs [2]. Laboratories can prepare and store calibration curves and quality control materials with reduced reorder frequency, while the room-temperature shipping stability documented by multiple vendors supports efficient procurement logistics across geographically distributed laboratory networks [2].

Technical Documentation Hub

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